3-(Methylsulfonyl)benzamidine hydrochloride
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Overview
Description
3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzamidine derivatives, including this compound, involves complex chemical reactions . In one study, multivalent benzamidine inhibitors of varying valencies and linker lengths were synthesized to systematically study their effect on plasmin inhibition .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 234.698.Scientific Research Applications
Subheading Cardiac Electrophysiological Applications
Research has identified certain substituted benzamides and sulfonamides, including derivatives of 3-(Methylsulfonyl)benzamidine hydrochloride, as possessing potent Class III antiarrhythmic activity. These compounds show significant potential in addressing cardiac arrhythmias without affecting conduction. Notably, compounds with a 2-aminobenzimidazole group exhibited the highest potency, indicating a potential pathway for the development of new antiarrhythmic drugs (Ellingboe et al., 1992). Additionally, another study outlined the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating that the 1H-imidazol-1-yl moiety could be a viable alternative to the methylsulfonylamino group for inducing Class III electrophysiological activity (Morgan et al., 1990).
Na+/H+ Antiporter Inhibition
Subheading Implications in Myocardial Infarction Treatment
Studies have highlighted the significance of inhibiting the Na+/H+ exchanger during cardiac ischemia and reperfusion for preserving cellular integrity. In this context, benzoylguanidines, including compounds related to this compound, have been identified as potent and selective Na+/H+ exchanger (NHE) inhibitors. These compounds hold promise as adjunctive therapy in treating acute myocardial infarction. The specific substitution patterns on the benzoylguanidine molecules significantly influence their inhibitory potency, with certain derivatives showing high in vitro activities and acting cardioprotectively (Baumgarth et al., 1997).
Novel Synthetic Applications
Subheading Innovation in Organic Synthesis
Recent advancements in organic synthesis have demonstrated the utility of this compound derivatives in generating novel compounds. For instance, a radical relay strategy was developed for creating 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite. This method highlights the potential of these compounds in organic synthesis, offering efficient pathways under mild conditions and expanding the repertoire of available synthetic methodologies (Gong et al., 2019).
Safety and Hazards
Future Directions
The future directions of research on 3-(Methylsulfonyl)benzamidine hydrochloride and similar compounds involve further exploration of their synthesis, properties, and potential applications . For example, understanding the role of water in the binding of benzamidine to trypsin could enhance the design of new drugs .
Mechanism of Action
Target of Action
3-(Methylsulfonyl)benzamidine hydrochloride, also known as 3-methanesulfonylbenzene-1-carboximidamide hydrochloride, primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .
Mode of Action
This interaction could lead to changes in the enzymes’ activity, affecting the biological processes they are involved in .
Biochemical Pathways
Given its target enzymes, it is likely to impact pathways related to inflammation, blood clotting, and cellular signaling .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target enzymes, it may have potential effects on inflammation, blood clotting, and cellular signaling .
Action Environment
Like many other compounds, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
3-methylsulfonylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPVPNVSXNQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.